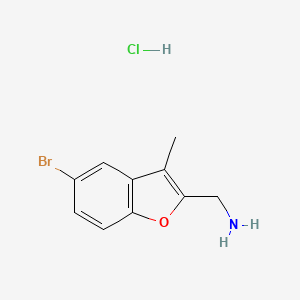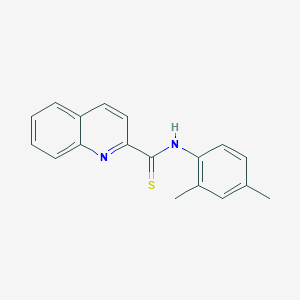
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide, also known as DMQX, is a compound that has gained significant attention in scientific research due to its potential applications in the treatment of various neurological disorders. DMQX belongs to the class of compounds known as quinoxalines, which have been shown to possess a range of pharmacological properties, including anticonvulsant, antidepressant, and analgesic effects. In
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, depression, and chronic pain. In animal studies, this compound has been shown to possess potent anticonvulsant effects, making it a promising candidate for the treatment of epilepsy. Additionally, this compound has been shown to possess antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression. Finally, this compound has been shown to possess analgesic effects, making it a potential candidate for the treatment of chronic pain.
Mécanisme D'action
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide acts as a competitive antagonist at the AMPA receptor, which is a subtype of glutamate receptor. By blocking the AMPA receptor, this compound reduces the excitatory transmission of glutamate, which is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including anticonvulsant, antidepressant, and analgesic effects. Additionally, this compound has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-dimethylphenyl)quinoline-2-carbothioamide is its potent anticonvulsant effects, which make it a promising candidate for the treatment of epilepsy. Additionally, this compound has been shown to possess antidepressant-like effects and analgesic effects, making it a potential candidate for the treatment of depression and chronic pain, respectively. However, one of the main limitations of this compound is its relatively low selectivity for the AMPA receptor, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for N-(2,4-dimethylphenyl)quinoline-2-carbothioamide research, including the development of more selective AMPA receptor antagonists, the investigation of this compound's potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the exploration of this compound's potential as a tool for studying synaptic plasticity and neuronal development. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetic properties.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylamine with 2-chloroquinoline-3-carbaldehyde in the presence of potassium thiocyanate. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-12-7-9-15(13(2)11-12)20-18(21)17-10-8-14-5-3-4-6-16(14)19-17/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRRONVFGOIOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]amino]azetidine-1-carboxylate](/img/structure/B2900599.png)
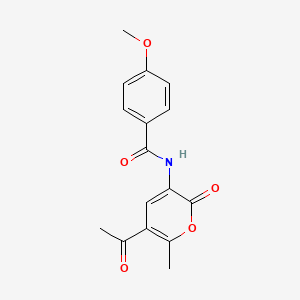
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900603.png)
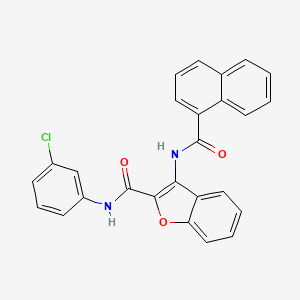
![[1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine;dihydrochloride](/img/structure/B2900607.png)
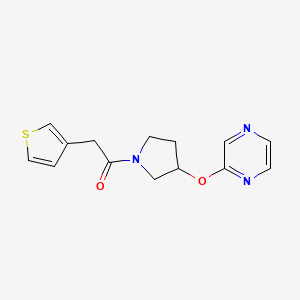

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2900611.png)
![5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2900612.png)


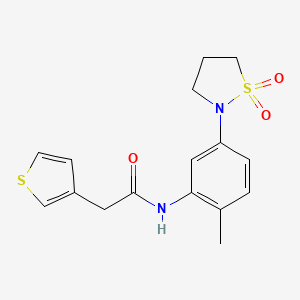
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2900621.png)
